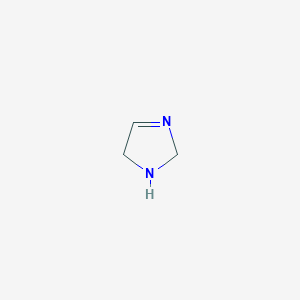
Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate is a chemical compound with significant applications in various fields. This compound is a derivative of urea, which is widely known for its use in fertilizers and industrial applications. The addition of the hydroxyethyl and nitro groups to the urea molecule enhances its chemical properties, making it useful in specialized applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate typically involves the reaction of urea with ethylene oxide to form 2-hydroxyethyl urea. This intermediate is then nitrated using nitric acid to introduce the nitro group. The reaction conditions for these steps include controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques ensures that the final product meets the required specifications for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various organic solvents for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and yields .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted urea compounds. These products have applications in different fields, including pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of specialized polymers and materials with unique properties
Wirkmechanismus
The mechanism of action of Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The hydroxyethyl group can enhance the compound’s solubility and facilitate its transport within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea: The parent compound, widely used in fertilizers and industrial applications.
2-Hydroxyethyl Urea: An intermediate in the synthesis of Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate, used in cosmetics and personal care products.
Nitro Urea Derivatives: Compounds with similar nitro groups, used in pharmaceuticals and agrochemicals
Uniqueness
This compound is unique due to the combination of the hydroxyethyl and nitro groups, which confer specific chemical properties and reactivity. This makes it suitable for specialized applications in research and industry, where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
35467-00-6 |
|---|---|
Molekularformel |
C3H6N4O6 |
Molekulargewicht |
194.10 g/mol |
IUPAC-Name |
2-(nitrocarbamoylamino)ethyl nitrate |
InChI |
InChI=1S/C3H6N4O6/c8-3(5-6(9)10)4-1-2-13-7(11)12/h1-2H2,(H2,4,5,8) |
InChI-Schlüssel |
BFGCTTNIBFQFKS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO[N+](=O)[O-])NC(=O)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
